molecular formula C16H40N2O4Si2 B12678807 N,N'-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine CAS No. 84963-00-8

N,N'-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine

Cat. No.: B12678807
CAS No.: 84963-00-8
M. Wt: 380.67 g/mol
InChI Key: JLMMYHBYCKHJGX-UHFFFAOYSA-N
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Description

N,N’-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine: is a specialized organosilane compound. It is characterized by the presence of two dimethoxymethylsilyl groups attached to a central ethylenediamine backbone. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine typically involves the reaction of ethylenediamine with a suitable silane precursor. One common method is the reaction of ethylenediamine with 3-(dimethoxymethylsilyl)-2-methylpropyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The dimethoxymethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, N,N’-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine is used as a ligand for the surface modification of silica gel. This modification enhances the gel’s ability to uptake heavy metal ions, making it useful in environmental and analytical chemistry .

Biology: The compound’s ability to modify surfaces extends to biological applications, where it can be used to functionalize biomaterials for improved biocompatibility and targeted delivery of therapeutic agents.

Medicine: In medicine, the compound’s surface-modifying properties are explored for drug delivery systems, where it can enhance the stability and bioavailability of drugs.

Industry: Industrially, N,N’-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine is used in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N,N’-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine involves its interaction with surfaces through the silane groups. These groups can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable, modified layer. This modification can enhance the surface’s properties, such as hydrophobicity, adhesion, and mechanical strength .

Comparison with Similar Compounds

Uniqueness: N,N’-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine is unique due to the presence of dimethoxymethylsilyl groups, which provide distinct reactivity and properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific surface modifications and enhanced material properties.

Properties

CAS No.

84963-00-8

Molecular Formula

C16H40N2O4Si2

Molecular Weight

380.67 g/mol

IUPAC Name

N,N'-bis[3-[dimethoxy(methyl)silyl]-2-methylpropyl]ethane-1,2-diamine

InChI

InChI=1S/C16H40N2O4Si2/c1-15(13-23(7,19-3)20-4)11-17-9-10-18-12-16(2)14-24(8,21-5)22-6/h15-18H,9-14H2,1-8H3

InChI Key

JLMMYHBYCKHJGX-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCNCC(C)C[Si](C)(OC)OC)C[Si](C)(OC)OC

Origin of Product

United States

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